molecular formula C9H6BrN3O2 B1517610 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-87-7

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1517610
CAS No.: 944905-87-7
M. Wt: 268.07 g/mol
InChI Key: RVBCWBMBWJAORN-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenyl hydrazine and formic acid.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the triazole ring.

  • Conditions: The reaction is usually carried out under acidic conditions, with temperatures ranging from 80°C to 100°C.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography.

Mechanism of Action

Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.

  • Reduction: The triazole ring can undergo reduction to form a triazole derivative.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

  • Common Reagents: Reagents such as sodium hydroxide, hydrogen, and various nucleophiles are commonly used.

  • Major Products: Products include carboxylate salts, reduced triazole derivatives, and substituted phenyl compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • Similar Compounds: Other triazole derivatives, such as 1H-1,2,3-triazole-4-carboxylic acid and its derivatives, share structural similarities.

  • Uniqueness: 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

1-(3-bromophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCWBMBWJAORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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